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molecular formula C12H11BrO2 B096449 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one CAS No. 18775-39-8

1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one

Cat. No. B096449
M. Wt: 267.12 g/mol
InChI Key: PPNZFWQOMJVVJT-UHFFFAOYSA-N
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Patent
US03972900

Procedure details

A mixture of 80.1 g of 2-acetyl-5-bromo-7-ethylbenzofuran, 37.5 g of triethylamine and 5 g of 5% palladium-on-carbon in 1300 ml of methanol was hydrogenated at room temperature and atmospheric pressure until 1 molar equivalent of hydrogen had been absorbed. The catalyst was filtered off and the filtrate evaporated to dryness. The residual solid was dissolved in ethyl acetate, the resulting solution washed with water and with brine and dried over anhydrous sodium sulphate. The sodium sulphate was then filtered off and the filtrate evaporated under reduced pressure. The residual solid was crystallized from petroleum ether (boiling range 60°-80°C) to give 48.7 g of 2-acetyl-7-ethylbenzofuran as a white crystalline solid of melting point 59°-60°C.
Quantity
80.1 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][C:6]2[C:12]([CH2:13][CH3:14])=[CH:11][C:10](Br)=[CH:9][C:7]=2[CH:8]=1)(=[O:3])[CH3:2].C(N(CC)CC)C>CO.[Pd]>[C:1]([C:4]1[O:5][C:6]2[C:12]([CH2:13][CH3:14])=[CH:11][CH:10]=[CH:9][C:7]=2[CH:8]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
80.1 g
Type
reactant
Smiles
C(C)(=O)C=1OC2=C(C1)C=C(C=C2CC)Br
Name
Quantity
37.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1300 mL
Type
solvent
Smiles
CO
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
atmospheric pressure until 1 molar equivalent of hydrogen had been absorbed
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residual solid was dissolved in ethyl acetate
WASH
Type
WASH
Details
the resulting solution washed with water and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
The sodium sulphate was then filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual solid was crystallized from petroleum ether (boiling range 60°-80°C)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1OC2=C(C1)C=CC=C2CC
Measurements
Type Value Analysis
AMOUNT: MASS 48.7 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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